molecular formula C14H17ClN4O2S B12053250 8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12053250
M. Wt: 340.8 g/mol
InChI Key: ZUJBCLRDXXFKQG-TWGQIWQCSA-N
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Description

“7-ALLYL-8-((3-CL-2-BUTENYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-ALLYL-8-((3-CL-2-BUTENYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, thiolation, and allylation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

“7-ALLYL-8-((3-CL-2-BUTENYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrocarbon derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “7-ALLYL-8-((3-CL-2-BUTENYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various biochemical pathways, leading to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.

    Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

“7-ALLYL-8-((3-CL-2-BUTENYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C14H17ClN4O2S

Molecular Weight

340.8 g/mol

IUPAC Name

8-[(Z)-3-chlorobut-2-enyl]sulfanyl-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C14H17ClN4O2S/c1-5-7-19-10-11(16-13(19)22-8-6-9(2)15)17(3)14(21)18(4)12(10)20/h5-6H,1,7-8H2,2-4H3/b9-6-

InChI Key

ZUJBCLRDXXFKQG-TWGQIWQCSA-N

Isomeric SMILES

C/C(=C/CSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C)/Cl

Canonical SMILES

CC(=CCSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C)Cl

Origin of Product

United States

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